molecular formula C12H9F3N2O B1385938 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-47-3

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1385938
CAS No.: 1086378-47-3
M. Wt: 254.21 g/mol
InChI Key: HFZANJHHMCRQBX-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

    Formation of the Pyridine Derivative: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling Reaction: The trifluoromethylated pyridine derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .

Biological Activity

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound notable for its unique structural characteristics, which include a trifluoromethyl group attached to a pyridine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉F₃N₂O, with a molecular weight of approximately 288.2 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the binding affinity to these targets, which can lead to significant biological effects, such as:

  • Enzyme Inhibition : Studies indicate that it acts as an inhibitor of enzymes involved in fibrosis, particularly Lysyl Oxidase-Like 2 (LOXL2) . This inhibition can potentially mitigate fibrotic diseases by interfering with the pathways that lead to excessive tissue scarring.
  • Antiproliferative Effects : The compound has shown promising results in antiproliferative assays against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) . Its mechanism may involve inducing apoptosis in cancer cells through receptor-mediated pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

Activity Target Effect Reference
Enzyme InhibitionLOXL2Significant inhibition
AntiproliferativeA549, HCT116IC50 values indicating potent activity
Binding AffinityVarious receptorsEnhanced due to trifluoromethyl group

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Fibrosis Treatment : Research demonstrated that compounds similar in structure to this compound effectively inhibited LOXL2, suggesting a potential pathway for treating fibrotic conditions such as liver fibrosis .
  • Cancer Cell Line Studies : In vitro studies using MTT assays revealed that derivatives of this compound exhibited significant antiproliferative effects on several cancer cell lines. For instance, an analog showed IC50 values below 10 µM against A549 cells, indicating strong cytotoxicity .
  • Microbial Activity : The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, although further detailed investigations are required to confirm these findings .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZANJHHMCRQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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